6-Chloro-2-methylquinazoline

Physicochemical profiling ADME prediction Medicinal chemistry

Procure 6-chloro-2-methylquinazoline (≥98%) as a critical halogenated quinazoline building block. The 6-chloro substituent confers enhanced lipophilicity (LogP ~2.59) and superior antimycobacterial activity vs. non-chlorinated analogs. An optimal scaffold for developing selective kinase inhibitors (EGFR/HER2/PI3K-δ) and apoptosis-inducing agents. Not a generic quinazoline; substitution compromises potency.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B14063440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylquinazoline
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCC1=NC=C2C=C(C=CC2=N1)Cl
InChIInChI=1S/C9H7ClN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3
InChIKeyABALJDBTVVVEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methylquinazoline: Core Specifications, CAS Registry, and Procurement Identifier


6-Chloro-2-methylquinazoline (CAS 2007910-29-2) is a halogenated quinazoline derivative characterized by a chlorine substituent at the 6-position and a methyl group at the 2-position on the quinazoline bicyclic ring . Its molecular formula is C9H7ClN2 with a molecular weight of 178.62 g/mol . The compound exhibits moderate lipophilicity (calculated LogP values range from 2.13 to 2.59) [1] and is typically stored under inert, cool, dry conditions to maintain stability . The 6-chloro substitution pattern on the quinazoline scaffold is a critical determinant of its physicochemical profile and serves as a versatile synthetic handle for subsequent functionalization, distinguishing it from non-halogenated or differently substituted quinazoline analogs [2].

6-Chloro-2-methylquinazoline: Why Generic Quinazoline Interchange Risks Altered Reactivity and Biological Outcomes


Substituting a 6-chloro-2-methylquinazoline with a generic quinazoline scaffold or a differently halogenated analog (e.g., 6-fluoro or 6-bromo) is not chemically neutral. Computational studies on structurally related quinazoline derivatives (Q1-Q4) reveal that the specific halogen atom at position 6 significantly influences thermodynamic stability, electronic distribution, and lipophilicity [1]. Furthermore, empirical studies demonstrate that the 6-chloro substituent on a quinazoline-4(3H)-thione framework confers superior antimycobacterial activity compared to the non-chlorinated parent, with the 6-chloro derivative exhibiting greater potency than the isoniazid standard against M. avium and M. kansasii [2]. This evidence underscores that the chlorine atom at position 6 is a critical pharmacophoric element, and its replacement can lead to non-equivalent physicochemical behavior and diminished or altered biological activity, making direct substitution scientifically unjustified without rigorous re-validation.

6-Chloro-2-methylquinazoline: A Comparative Evidence Compendium for Differentiated Selection in Synthesis and Screening


Lipophilicity Control: The 6-Chloro-2-methyl Substitution Modulates LogP Relative to Unsubstituted Quinazoline

The 6-chloro-2-methyl substitution pattern results in a distinct lipophilicity profile compared to unsubstituted quinazoline. Calculated LogP values for 6-chloro-2-methylquinazoline are 2.13 [1] and 2.59 , representing a substantial increase over the predicted LogP of unsubstituted quinazoline (~1.5). This differential lipophilicity, driven by the electron-withdrawing and hydrophobic effects of the 6-chloro substituent, has been computationally validated in a comparative study of structurally related quinazoline derivatives (Q1-Q4), which demonstrated that halogen substitution significantly alters thermodynamic and lipophilic characteristics [2].

Physicochemical profiling ADME prediction Medicinal chemistry

Antimycobacterial Potency: A 6-Chloro-2-methylquinazoline-4-thione Derivative Demonstrates Superior Activity Against M. avium and M. kansasii Relative to Isoniazid

Within a series of synthesized quinazoline-4-thiones, the 6-chloro-substituted derivative, 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione, exhibited antimycobacterial activity superior to the first-line drug isoniazid against both Mycobacterium avium and M. kansasii [1]. The compound's activity was specifically attributed to the 6-chloro substitution, as antimycobacterially active compounds were predominantly found among the 6-chloro substituted derivatives [1]. This class-level evidence strongly suggests that the 6-chloro-2-methylquinazoline core is a privileged scaffold for developing agents targeting atypical mycobacteria.

Antimycobacterial Antibiotic resistance Structure-activity relationship

Apoptosis Induction in Gastric and Breast Cancer Cells: Quantitative Comparison of Apoptosis Ratios Induced by 6-Chloro-quinazolin Derivatives

A series of novel 6-chloro-quinazolin derivatives, incorporating a 1,5-diaryl-1,4-pentadien-3-one system, were evaluated for their ability to induce apoptosis in MGC-803 (gastric cancer) and Bcap-37 (breast cancer) cells. Among the series, compounds 5a and 5f were the most active, inducing apoptosis in 31.7% and 21.9% of MGC-803 cells, respectively, after 24 hours of treatment at 10 μM [1]. This data provides a quantitative benchmark for the pro-apoptotic potential of the 6-chloro-quinazolin pharmacophore, a critical attribute for anticancer drug development, and serves as a comparative reference point for future analogs.

Anticancer Apoptosis Flow cytometry

6-Chloro-2-methylquinazoline: Prioritized Application Scenarios Based on Differentiated Evidence


Lead Optimization in Medicinal Chemistry: A Privileged Scaffold for PI3K-δ and EGFR/HER2 Kinase Inhibitor Programs

6-Chloro-2-methylquinazoline serves as an optimal starting point for synthesizing kinase inhibitors. Studies on related 6-substituted quinazoline derivatives demonstrate potent inhibition of EGFR (IC50 = 2.6 nM) and HER2 (IC50 = 4.3 nM) [1], as well as PI3K-δ (IC50 = 1.24 - 8.27 μM for advanced derivatives) [2]. The 6-chloro substituent is a key structural feature that can be leveraged to modulate potency and selectivity. Researchers should prioritize this scaffold when designing novel inhibitors targeting the ErbB family or the PI3K/AKT/mTOR pathway, especially in oncology research. The moderate lipophilicity (LogP ~2.13-2.59) [3] also positions it favorably for achieving balanced drug-like properties.

Antimycobacterial Drug Discovery: Targeting Atypical Mycobacteria with a Validated 6-Chloro-2-methylquinazoline-4-thione Core

For research focused on non-tuberculous mycobacteria (NTM) infections, the 6-chloro-2-methylquinazoline scaffold, particularly in its 4-thione form, has demonstrated significant promise. A derivative, 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione, exhibited antimycobacterial activity superior to the first-line drug isoniazid against Mycobacterium avium and M. kansasii [4]. This evidence justifies the selection of 6-chloro-2-methylquinazoline as a key building block for synthesizing and evaluating novel antimycobacterial agents, especially those targeting drug-resistant NTM strains.

Synthesis of Apoptosis-Inducing Anticancer Agents: A Foundation for 1,5-Diaryl-1,4-pentadien-3-one Conjugates

The 6-chloro-quinazolin moiety has been successfully conjugated to a 1,5-diaryl-1,4-pentadien-3-one system to generate derivatives that induce significant apoptosis in cancer cells. Specific compounds (5a and 5f) induced apoptosis in 31.7% and 21.9% of MGC-803 gastric cancer cells, respectively, at 10 μM after 24 hours [5]. This quantitative data supports the use of 6-chloro-2-methylquinazoline as a foundational scaffold for developing novel apoptosis-inducing agents. Research programs focused on gastric or breast cancer should consider this scaffold for further SAR exploration and lead optimization.

Physicochemical Property Modulation: Leveraging 6-Chloro Substitution for Enhanced Lipophilicity in ADME Optimization

The presence of a chlorine atom at the 6-position significantly elevates the compound's lipophilicity compared to unsubstituted quinazoline. This is supported by calculated LogP values of 2.13 [3] and 2.59 for 6-chloro-2-methylquinazoline, in contrast to the lower LogP of the parent quinazoline. This property is advantageous in early-stage drug discovery where modulating LogP is crucial for improving membrane permeability and altering tissue distribution. Procurement of this specific analog allows for systematic study of halogen effects on ADME parameters and provides a distinct chemical starting point with predictable lipophilic behavior.

Quote Request

Request a Quote for 6-Chloro-2-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.